molecular formula C15H22O3 B080992 (3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione CAS No. 13902-54-0

(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione

Cat. No.: B080992
CAS No.: 13902-54-0
M. Wt: 250.33 g/mol
InChI Key: BXRGGUXPWTWACZ-KHYORFNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Tetrahydrosantonin is a sesquiterpene lactone derived from santonin, a naturally occurring compound found in certain species of the Artemisia plant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione typically involves the reduction of santonin. One common method includes the use of catalytic hydrogenation, where santonin is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This process results in the reduction of the double bonds in santonin, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: Alpha-Tetrahydrosantonin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its reactivity.

    Reduction: Further reduction can modify the lactone ring, potentially leading to new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced lactones, and substituted analogs. These products can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione involves its interaction with specific molecular targets. It can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes. The exact pathways and targets depend on the specific derivative and its application. For instance, hydroxylated derivatives may exhibit antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

  • Artemisinin
  • Parthenolide
  • Costunolide

Properties

CAS No.

13902-54-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9+,10-,12+,13-,15-/m0/s1

InChI Key

BXRGGUXPWTWACZ-KHYORFNHSA-N

SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@H]([C@@H]3[C@H]2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
Reactant of Route 2
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
Reactant of Route 3
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
Reactant of Route 4
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
Reactant of Route 5
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
Reactant of Route 6
(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione

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